For example, a study by Gangjee et al. [ [] ] describes the synthesis of various 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as potential dihydrofolate reductase inhibitors. These syntheses involved building the pyrimidine ring onto pre-existing pyridine structures.
Similarly, another study [ [] ] details the synthesis of trisubstituted thieno[3,2-d]pyrimidine derivatives using solid-phase and solution-phase synthetic methods. These methods involved coupling reactions, amination reactions, and modifications of carboxylic acid functionalities.
Several papers provide crystal structure analyses of related thieno[3,2-d]pyrimidine derivatives, offering insights into typical bond lengths, angles, and intermolecular interactions. For instance, one study [ [] ] reports the crystal structure of Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, revealing the spatial arrangement of the fused ring system and the angles between the aromatic rings and the central core.
For example, research on thieno[3,2-d]pyrimidine derivatives as h-NTPDase inhibitors [ [] ] suggests that these compounds interact with the enzyme's active site, hindering its catalytic activity.
Another study [ [] ] focusing on 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides as irreversible inhibitors of the epidermal growth factor receptor (EGFR) indicates that these compounds bind to the ATP binding site of EGFR and alkylate cysteine 773, leading to irreversible inhibition.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: